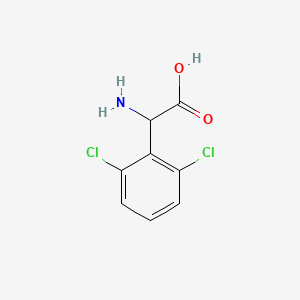

2-amino-2-(2,6-dichlorophenyl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(2,6-dichlorophenyl)acetic acid is a compound that has been studied for its potential anti-inflammatory and immunosuppressive properties. The interest in this compound and its derivatives stems from their pharmacological potential, as indicated by the research on similar compounds such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives and 2-((2,6-dichlorophenyl)amino)benzoic acid . These studies have revealed that some derivatives exhibit significant anti-inflammatory and analgesic activities, which could be beneficial in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives related to 2-amino-2-(2,6-dichlorophenyl)acetic acid has been explored in several studies. For instance, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and their structures confirmed by spectral analysis and elemental analysis . Additionally, organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion have been characterized using infrared, multinuclear NMR, mass, and Mössbauer spectral techniques . These studies contribute to the understanding of the synthesis and structural characterization of compounds related to 2-amino-2-(2,6-dichlorophenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-2-(2,6-dichlorophenyl)acetic acid has been analyzed using various spectroscopic techniques. For example, the organotin derivatives of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion were studied to determine their geometry in both solid-state and solution . Furthermore, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid was determined by X-ray structure determination, revealing significant non-planarity in the molecule . These analyses are crucial for understanding the structural aspects that may influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-amino-2-(2,6-dichlorophenyl)acetic acid has been investigated, revealing unexpected details about their chemical properties . For instance, derivatives of (diphenylmethylene-amino) acetic acid have been shown to react with carbon disulfide and phenyl isothiocyanate to form various ketene dithioacetals and acetals . Additionally, the synthesis of 2-arylbenzothiazoles has been achieved through acetic acid–promoted condensation reactions under microwave irradiation . These studies provide insight into the chemical behavior of these compounds, which is essential for the development of new chemical entities with desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2,6-dichlorophenyl)acetic acid derivatives are important for their potential application as pharmaceuticals. The organotin derivatives of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion were not only structurally characterized but also assessed for their antibacterial and antifungal activities, indicating their biological significance . The study of polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid also contributes to the understanding of the physical properties of these compounds, which can affect their stability, solubility, and bioavailability .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Organotin Compounds

2-Amino-2-(2,6-dichlorophenyl)acetic acid has been utilized in the synthesis of new organotin compounds. These compounds, characterized using spectroscopic techniques, have shown promising antibacterial and antifungal activities, highlighting their potential in biological applications (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000).

2. Antimicrobial Activity Studies

The acid has been involved in the preparation of compounds like 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones. These compounds, derived from 2-amino-2-(2,6-dichlorophenyl)acetic acid, have been evaluated for their antimicrobial activities, showing significant effectiveness against various microbes (Patel & Shaikh, 2011).

3. Conformational Studies in Crystal Engineering

In crystal engineering, this compound has been studied for its conformational properties. Research has focused on understanding the structural behavior of 2-amino-2-(2,6-dichlorophenyl)acetic acid derivatives in different molecular co-crystals, which is crucial for designing advanced materials (Lynch, Barfield, Frost, Antrobus, & Simmons, 2003).

4. Investigation in Agricultural Soils

Diclofenac, derived from 2-amino-2-(2,6-dichlorophenyl)acetic acid, has been studied for its biodegradability in agricultural soils. This research is vital for understanding the environmental impact of such compounds when introduced into ecosystems (Al-Rajab, Sabourin, Lapen, & Topp, 2010).

Eigenschaften

IUPAC Name |

2-amino-2-(2,6-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIBRZKLBUDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397801 |

Source

|

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

CAS RN |

42057-30-7 |

Source

|

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.